molecular formula C14H7ClF2N4O2 B15219214 N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine

N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine

Cat. No.: B15219214
M. Wt: 336.68 g/mol
InChI Key: XFNAFXIABOVZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine is a quinazoline derivative characterized by a halogenated phenylamino group at position 4 of the quinazoline core, with fluoro and nitro substituents at positions 7 and 8, respectively. The unique substitution pattern of this compound—specifically the 3-chloro-4-fluorophenyl group and the electron-withdrawing nitro and fluoro groups—may influence its binding affinity, solubility, and metabolic stability compared to analogs .

Properties

Molecular Formula

C14H7ClF2N4O2

Molecular Weight

336.68 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine

InChI

InChI=1S/C14H7ClF2N4O2/c15-9-5-7(1-3-10(9)16)20-14-8-2-4-11(17)13(21(22)23)12(8)18-6-19-14/h1-6H,(H,18,19,20)

InChI Key

XFNAFXIABOVZSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=C2C=CC(=C3[N+](=O)[O-])F)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Nitration: Introduction of the nitro group onto the quinazoline ring.

    Halogenation: Introduction of chloro and fluoro substituents on the phenyl ring.

    Amination: Formation of the amine group at the 4-position of the quinazoline ring.

The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize yield. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitroso group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, leading to the disruption of cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine can be contextualized through comparison with closely related quinazoline derivatives (Table 1).

Structural and Electronic Differences

  • Nitro Group Position: The target compound’s 8-nitro group contrasts with the 6-nitro substitution in 3d and the commercial analog .
  • Fluorine Substitution: The 7-fluoro substituent in the target compound and may enhance metabolic stability compared to non-fluorinated analogs like . Fluorine’s electronegativity can also modulate pKa and lipophilicity, affecting membrane permeability .
  • Phenyl Group Modifications : The 3-chloro-4-fluorophenyl group in the target compound and 3d introduces steric bulk and lipophilicity compared to the simpler 4-fluorophenyl group in . This could improve target selectivity but reduce aqueous solubility.

Biological Activity

N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine, also referred to as compound 162012-67-1, is a synthetic organic compound belonging to the quinazoline class. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and relevant data tables.

Molecular Structure

  • Molecular Formula: C14_{14}H7_{7}ClF2_{2}N4_{4}O2_{2}
  • Molecular Weight: 336.68 g/mol
  • CAS Number: 162012-67-1
  • PubChem CID: 10640649

Physical Properties

PropertyValue
Boiling PointNot available
Purity>97%
Storage ConditionsKeep in a dark place at 2-8°C

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer Cells : Demonstrated inhibition of cell growth and induction of apoptosis.
  • Lung Cancer Cells : Effective in reducing tumor size in xenograft models.
  • Colorectal Cancer : Shown to interfere with cell cycle progression.

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinases : The compound acts as a kinase inhibitor, which is critical in signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of pro-apoptotic factors.

Case Study 1: Breast Cancer Model

In a recent study involving MCF-7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability after 48 hours compared to control groups. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Lung Cancer Xenograft

A xenograft model using A549 lung cancer cells demonstrated that daily administration of the compound led to a significant decrease in tumor volume (p < 0.01) over three weeks, suggesting its potential for therapeutic application.

Biological Activity Summary

Cell LineIC50 (µM)Effect on Cell CycleApoptosis Induction
MCF-7 (Breast Cancer)5.2G1 phase arrestHigh
A549 (Lung Cancer)3.8S phase arrestModerate
HCT116 (Colorectal)4.5G2/M phase arrestHigh

Comparative Analysis with Other Compounds

Compound NameIC50 (µM)Mechanism of Action
N-(3-Chloro-4-fluorophenyl)-7-fluoro...5.2Kinase inhibition
Compound A10.0DNA intercalation
Compound B6.5Microtubule destabilization

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Confirm substituent positions and aromatic proton environments. For example, the nitro group (8-position) deshields adjacent protons, while fluorine atoms split signals due to coupling .
  • Mass Spectrometry (HRMS) : Verify molecular weight (theoretical: 353 g/mol) and isotopic patterns for Cl/F .
  • UV-Vis Spectroscopy : Assess electronic transitions (e.g., π→π* in nitro groups) for photostability studies .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement (if single crystals are obtainable) .

Basic: What biological activities or targets are associated with this compound?

Methodological Answer :
The compound is a quinazoline derivative with reported anticancer activity , particularly in lung cancer models. It acts as a tyrosine kinase inhibitor (TKI), targeting epidermal growth factor receptor (EGFR) mutants:

  • In vitro assays : IC50 values against EGFR L858R/T790M mutants range from 1–10 nM, measured via kinase inhibition assays .
  • Cellular cytotoxicity : Tested in A549 (lung adenocarcinoma) and H1975 (EGFR-mutant) cell lines, with EC50 values of 50–100 nM using MTT assays .
    Note : Activity varies with nitro group positioning; 8-nitro derivatives show enhanced selectivity over 6-nitro analogs .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Q. Methodological Answer :

Variable substituents : Synthesize analogs with modified nitro (e.g., 6- vs. 8-position), halogen (Cl/F), or amine groups.

Biological testing : Compare IC50 values across EGFR mutants (e.g., L858R vs. wild-type) to identify selectivity drivers.

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. Example SAR Table :

Substituent PositionIC50 (EGFR L858R, nM)Selectivity (vs. WT EGFR)
8-Nitro1.2 ± 0.3>100-fold
6-Nitro8.5 ± 1.120-fold
7-Fluoro2.1 ± 0.4>50-fold

Source : Derived from kinase assay data in .

Advanced: How to resolve contradictions in reported bioactivity data between studies?

Methodological Answer :
Discrepancies often arise from:

  • Assay conditions : Differences in ATP concentrations (e.g., 10 µM vs. 1 mM) affect IC50 values. Standardize using the ADP-Glo™ Kinase Assay .
  • Compound purity : HPLC purity >98% is critical; impurities like N-alkylated byproducts (e.g., from incomplete coupling) can skew results .
  • Cell line variability : Validate EGFR mutation status via sequencing (e.g., H1975 vs. PC-9 cells) .
    Mitigation : Replicate experiments under controlled conditions and cross-validate with orthogonal methods (e.g., Western blotting for phospho-EGFR inhibition).

Advanced: How to optimize synthetic protocols for improved yield and scalability?

Q. Methodological Answer :

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., dimethylamine formation) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate amine coupling .
  • Flow chemistry : Implement continuous-flow nitration for safer handling of mixed acids .
    Case Study : A scaled-up synthesis (100 g) achieved 92% yield using microwave-assisted coupling (120°C, 30 min) and in-line purification .

Advanced: What strategies are recommended for analyzing metabolic stability in preclinical studies?

Q. Methodological Answer :

  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS.
  • Metabolite ID : Use high-resolution MS/MS to identify hydroxylation (C-7 position) or nitro-reduction products .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.